molecular formula C18H18FNO2 B2409885 2-(4-Fluorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone

2-(4-Fluorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone

Cat. No.: B2409885
M. Wt: 299.3 g/mol
InChI Key: ANUKJHFVMGMZPB-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone is a synthetic chemical compound of significant interest in early-stage pharmacological and medicinal chemistry research. This fluorinated and phenyl-substituted pyrrolidine derivative is offered as a high-grade material for professional laboratory investigation. Its molecular structure suggests potential as a key intermediate or scaffold for developing novel bioactive molecules. Researchers may employ it in the synthesis of compound libraries or in studies aimed at probing specific biological targets, such as enzymes or receptors within the central nervous system. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary experiments in accordance with their institutional safety guidelines.

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c19-16-6-8-17(9-7-16)22-13-18(21)20-11-10-15(12-20)14-4-2-1-3-5-14/h1-9,15H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUKJHFVMGMZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone typically involves the following steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate halogenated ethanone derivative under basic conditions to form the fluorophenoxy intermediate.

    Formation of the Phenylpyrrolidinyl Intermediate: Separately, 3-phenylpyrrolidine is synthesized through the reaction of phenylacetonitrile with a suitable amine under reductive amination conditions.

    Coupling Reaction: The final step involves the coupling of the fluorophenoxy intermediate with the phenylpyrrolidinyl intermediate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under various conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in the development of therapeutic agents, particularly in treating various diseases.

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures may inhibit mutant forms of receptor tyrosine kinases, which are often implicated in tumor growth. Research has shown that such inhibitors can lead to reduced tumor proliferation in preclinical models.
  • Neuropharmacological Effects : The pyrrolidine moiety is associated with neuroactive properties. Compounds resembling this structure have been investigated for their influence on neurotransmitter systems, potentially affecting mood and cognitive functions.

Case Studies

Several studies have highlighted the biological activities of compounds related to 2-(4-Fluorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone:

  • Study on Dual Inhibitors : A notable study focused on dual inhibitors targeting p38 MAPK and phosphodiesterase 4 (PDE4), demonstrating significant anti-inflammatory effects. This suggests that compounds with similar scaffolds could exhibit multifaceted biological activities, including anti-inflammatory properties.
  • Kinase Inhibition Research : Investigations into kinase inhibitors have underscored their role in treating conditions associated with aberrant kinase activity, such as certain cancers and inflammatory diseases. The potential of this compound in such contexts remains an area ripe for exploration.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity to these targets, while the phenylpyrrolidinyl group can modulate the compound’s overall activity. Pathways involved may include signal transduction, neurotransmitter modulation, or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-Bromophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone: Similar structure but with a bromine atom instead of fluorine.

    2-(4-Methylphenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone: Similar structure but with a methyl group instead of fluorine.

Uniqueness

2-(4-Fluorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to its analogs with different substituents.

Biological Activity

2-(4-Fluorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C19H19FN2O2
  • Molecular Weight : 326.3648 g/mol
  • CAS Number : 954651-34-4

The structure features a fluorophenoxy group and a pyrrolidine moiety, which are critical for its biological activity.

Anticancer Properties

Recent studies have focused on the compound's anticancer potential. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
L1210 (mouse leukemia)<10Inhibition of DNA synthesis
HepG2 (liver cancer)<15Induction of apoptosis via caspase activation
MCF-7 (breast cancer)<20Cell cycle arrest in G1 phase

These findings suggest that the compound may induce cell death through mechanisms involving apoptosis and cell cycle regulation.

Neuroprotective Effects

The compound has shown promise in neuroprotection. In animal models of neurodegeneration, it exhibited the ability to reduce oxidative stress markers and improve cognitive function. This was evidenced by:

  • Reduction in ROS Levels : Treatment led to a significant decrease in reactive oxygen species (ROS), indicating a protective effect on neuronal cells.
  • Behavioral Improvements : Animals treated with the compound displayed enhanced memory and learning capabilities compared to control groups.

Mechanistic Studies

Mechanistic studies have elucidated several pathways through which this compound exerts its effects:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit specific kinases involved in cell proliferation and survival.
  • Modulation of Apoptotic Pathways : It activates caspases, leading to programmed cell death in cancer cells.
  • Antioxidant Activity : The compound scavenges free radicals, thereby reducing oxidative damage in neuronal tissues.

Case Studies

A notable case study involved the administration of the compound in a preclinical model of glioblastoma. The results indicated:

  • Tumor Size Reduction : A significant decrease in tumor volume was observed after treatment.
  • Survival Rate Improvement : Treated animals had an extended survival time compared to untreated controls.

These outcomes highlight the therapeutic potential of this compound in oncology.

Q & A

Q. How should researchers design experiments to investigate synergistic effects with co-administered therapeutics?

  • Methodology : Use factorial design experiments to test combinations with known drugs. Monitor synergy via Chou-Talalay combination indices (CI) in dose-response matrices. Mechanistic studies (e.g., Western blotting for pathway markers) can identify molecular interactions. Ensure pharmacokinetic compatibility (e.g., plasma protein binding assays) .

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